molecular formula C10H8N4OS B15242658 5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile

5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile

Cat. No.: B15242658
M. Wt: 232.26 g/mol
InChI Key: UXYABOLMCZZNDH-UHFFFAOYSA-N
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Description

5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methylthio group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile involves its role as a tyrosine kinase inhibitor. It mimics ATP and binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the arrest of the cell cycle and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

5-methyl-7-methylsulfanyl-4-oxo-3H-pyrido[4,3-d]pyrimidine-8-carbonitrile

InChI

InChI=1S/C10H8N4OS/c1-5-7-8(12-4-13-9(7)15)6(3-11)10(14-5)16-2/h4H,1-2H3,(H,12,13,15)

InChI Key

UXYABOLMCZZNDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C(=N1)SC)C#N)N=CNC2=O

Origin of Product

United States

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